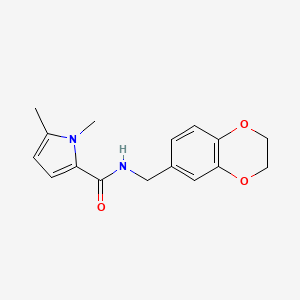
N-(4-methylpyridin-2-yl)-4-phenoxybutanamide
Übersicht
Beschreibung
N-(4-methylpyridin-2-yl)-4-phenoxybutanamide, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound is an agonist of the G protein-coupled receptor GPR55, which is involved in various physiological processes such as pain sensation, inflammation, and cancer progression.
Wissenschaftliche Forschungsanwendungen
Matrix Metalloproteinase Inhibitor : A derivative of CGS 27023A, similar in structure to "N-(4-methylpyridin-2-yl)-4-phenoxybutanamide", was identified as a potent matrix metalloproteinase inhibitor. This compound was also used in small-animal PET studies (Wagner et al., 2009).
Chemical Synthesis and Characterization : Studies on the synthesis and characterization of derivatives structurally related to "N-(4-methylpyridin-2-yl)-4-phenoxybutanamide" have been conducted. These studies focus on the reaction processes and crystal structures of the synthesized compounds (Bai Linsha, 2015), (Bai Linsha, 2015).
Met Kinase Inhibition : A derivative of "N-(4-methylpyridin-2-yl)-4-phenoxybutanamide" was identified as a potent and selective Met kinase inhibitor. This compound showed potential in cancer treatment, as demonstrated in a Met-dependent GTL-16 human gastric carcinoma xenograft model (Schroeder et al., 2009).
Regulatory and Safety Studies : Regulatory studies involving compounds with structural similarities to "N-(4-methylpyridin-2-yl)-4-phenoxybutanamide", such as butyryl fentanyl and beta-hydroxythiofentanyl, have been conducted. These studies assess the safety and regulatory controls of these substances (Boockholdt, 2016).
Pharmacological and Behavioral Profile Studies : Investigations into the pharmacological and behavioral profiles of compounds structurally similar to "N-(4-methylpyridin-2-yl)-4-phenoxybutanamide" have been performed. These studies focus on their effects on serotonin receptors and potential applications as antipsychotic agents (Vanover et al., 2006).
Pharmacokinetics and Tissue Distribution : Research on the pharmacokinetics and tissue distribution of similar compounds, focusing on their potential as anti-fibrotic drugs, has been carried out. These studies explore how these compounds are metabolized and distributed in various organs (Kim et al., 2008), (Kim et al., 2008).
Antioxidative/Anti-Inflammatory Activity : The antioxidative and anti-inflammatory activities of novel fullerene–polyamine conjugates, which are structurally related to "N-(4-methylpyridin-2-yl)-4-phenoxybutanamide", have been evaluated. This research assesses their potential in biomedical applications (Magoulas et al., 2012).
Cytotoxic Effects in Cancer Treatment : Studies have been conducted on the cytotoxic effects of hetarylfuroxans, structurally similar to "N-(4-methylpyridin-2-yl)-4-phenoxybutanamide", in chronic myeloid leukemia K562 cells. These compounds show potential as drug candidates for cancer treatment (Pukhov et al., 2019).
PET Imaging Studies : Development of PET tracers based on compounds structurally related to "N-(4-methylpyridin-2-yl)-4-phenoxybutanamide" for imaging fatty acid amide hydrolase in rat and monkey brains has been explored (Kumata et al., 2015).
Eigenschaften
IUPAC Name |
N-(4-methylpyridin-2-yl)-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-13-9-10-17-15(12-13)18-16(19)8-5-11-20-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQWESPRSKZJKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyridin-2-yl)-4-phenoxybutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide](/img/structure/B7537927.png)

![4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7537934.png)

![N-(2,5-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537942.png)
![1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537952.png)
![Azepan-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7537955.png)
![N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537963.png)
![N-[(5-chloro-8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]propanamide](/img/structure/B7537975.png)
![1-[4-(2-Phenylpropan-2-yl)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7537977.png)
![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B7537987.png)
![N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide](/img/structure/B7537992.png)

![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-4-ol](/img/structure/B7538005.png)